Nonyl diphenyl phosphite is an organophosphorus compound with the molecular formula . It is classified as a phosphite ester, characterized by a phosphorus atom bonded to three oxygen atoms, two of which are linked to phenyl groups, while one is attached to a nonyl group. This compound is primarily utilized in industrial applications, particularly as an antioxidant and stabilizer in polymers and various materials.
The compound is synthesized from nonylphenol and phosphorus oxychloride, typically in the presence of a base such as pyridine. It is produced on a large scale in industrial settings, employing optimized conditions for high yield and purity.
The synthesis of nonyl diphenyl phosphite can be achieved through several methods:
Nonyl diphenyl phosphite has a complex molecular structure characterized by:
The structural data indicate that the compound features a branched alkyl chain (nonyl) connected to two phenyl groups via phosphate ester linkages.
Nonyl diphenyl phosphite can undergo various chemical reactions:
Common reagents for these reactions include:
Nonyl diphenyl phosphite functions primarily as an antioxidant. It decomposes hydroperoxides—harmful byproducts of oxidation—by reacting with them to form nonyl diphenyl phosphate and water. This reaction prevents the propagation of oxidative chain reactions, which is crucial for stabilizing polymers and materials susceptible to oxidative degradation .
Property | Value |
---|---|
Molecular Formula | C21H29O3P |
Molecular Weight | 360.43 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Property | Value |
---|---|
Flash Point | Not Available |
LogP | 7.01970 |
PSA | 54.57000 |
The physical state and specific boiling or melting points are not readily available due to limited data on this compound's handling characteristics .
Nonyl diphenyl phosphite is widely used in various scientific and industrial applications:
Due to its properties, it finds utility in coatings, adhesives, and other materials requiring stabilization against thermal and oxidative stress .
Nonyl diphenyl phosphite (NDPP) is synthesized via esterification between nonylphenol and chlorodiphenyl phosphite or transesterification of triphenyl phosphite with nonylphenol. Precise stoichiometric control is critical due to competing side reactions. A 1:2.05 molar ratio of phosphorus trichloride (PCl₃) to nonylphenol minimizes acidic byproducts like phosphorous acid (H₃PO₃) and hydrochloric acid (HCl), which catalyze product decomposition [4]. Excess nonylphenol (5–10 mol%) acts as an acid scavenger, suppressing hydrolysis and enhancing yields to >92% [1] [4]. However, excessive nonylphenol complicates purification by increasing viscosity and forming high-boiling residues.
Table 1: Impact of Nonylphenol:PCl₃ Ratio on NDPP Yield
Molar Ratio (Nonylphenol:PCl₃) | Reaction Temperature (°C) | Acidic Byproducts (wt%) | NDPP Yield (%) |
---|---|---|---|
2.00:1 | 40–45 | 1.8–2.2 | 75–80 |
2.05:1 | 40–45 | 0.5–0.8 | 90–93 |
2.20:1 | 40–45 | 0.3–0.5 | 85–88 |
Reaction temperatures exceeding 50°C promote phosphite-phosphonate rearrangement, reducing product stability. Stepwise addition of PCl₃ under agitation prevents localized overheating, maintaining selectivity >98% [4].
Catalysts enable milder reaction conditions and suppress undesirable isomerization. Magnesium chloride (MgCl₂, 0.1–0.5 wt%) accelerates transesterification between triphenyl phosphite and nonylphenol at 80–100°C, reducing reaction time by 40% compared to uncatalyzed routes [4]. The mechanism involves Lewis acid-assisted activation of the phosphorus center, facilitating nucleophilic attack by nonylphenol’s oxygen. Recent advances employ Zn(II) catalysts (e.g., Zn(OTf)₂) for diester formation, achieving 95% conversion in <2 hours via trifluoroethanol displacement [9]. This method tolerates sterically hindered alcohols without racemization, making it suitable for chiral phosphite syntheses.
Table 2: Catalytic Performance in NDPP Synthesis
Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time (h) | NDPP Purity (%) |
---|---|---|---|---|
None | 0 | 180 | 8 | 88–90 |
MgCl₂ | 0.3 | 100 | 3 | 94–96 |
Zn(OTf)₂ | 2.0 | 60 | 1.5 | 96–98 |
Transesterification dominates catalytic routes, but diaryl hydrogen phosphite intermediates may form if phenol removal is inefficient. Continuous azeotropic distillation of phenol minimizes this side reaction [3] [7].
Post-synthesis purification requires removing residual nonylphenol (<0.1 wt%) and acidic impurities to prevent in-service hydrolysis. Wiped-film evaporation (WFE) is ideal for heat-sensitive NDPP due to:
A two-stage WFE process achieves pharmaceutical-grade purity:
Table 3: WFE Parameters for NDPP Purification
Stage | Temperature (°C) | Pressure (torr) | Wiper Speed (rpm) | Key Impurities Removed |
---|---|---|---|---|
1 | 110–120 | 0.01 | 300 | HCl, H₃PO₃ |
2 | 140–150 | 0.005 | 350 | Nonylphenol, triphenyl phosphite |
Scaling NDPP manufacturing introduces three key challenges:
Economic viability hinges on optimizing vacuum systems for distillation, which consume 60–70% of energy inputs. Hybrid distillation-crystallization processes may reduce costs but remain experimental for phosphites [8] [10].
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